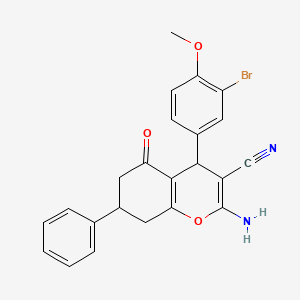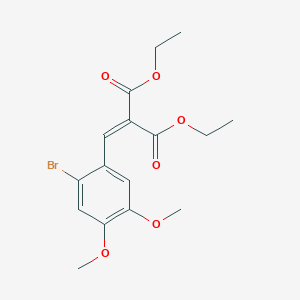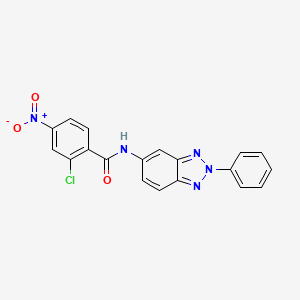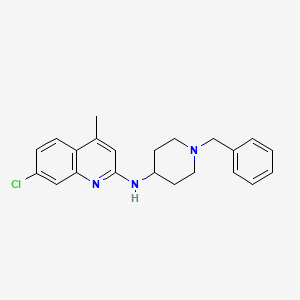![molecular formula C21H20O5 B4938459 methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate](/img/structure/B4938459.png)
methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It has been classified as a Schedule I controlled substance in the United States due to its potential for abuse and lack of recognized medical use. However, research on JWH-250 has revealed its potential as a tool for scientific investigation.
Wirkmechanismus
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate acts as a partial agonist at the CB1 and CB2 receptors, which results in a variety of physiological and biochemical effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. This compound also affects the activity of ion channels and enzymes in the body, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects in the body. These include changes in heart rate, blood pressure, and body temperature. This compound has also been shown to produce effects on the immune system, including the activation of immune cells and the release of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate in scientific research is its high potency and selectivity for the CB1 receptor. This allows researchers to study the effects of cannabinoids on the brain and body in a more controlled manner. However, this compound also has limitations, including its potential for abuse and lack of clinical use.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate and other synthetic cannabinoids. One area of interest is the development of new compounds with increased selectivity and potency for the CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body, including the potential for addiction and other adverse effects. Finally, there is a need for further research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of pain and other medical conditions.
Synthesemethoden
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate is typically synthesized using a multi-step process that involves the reaction of various reagents and solvents. The first step involves the condensation of 2,4-dichlorobenzaldehyde with cyclohexanone in the presence of sodium hydroxide. The resulting product is then subjected to a Friedel-Crafts reaction with 1,3-dimethoxypropane to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(6-oxo-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-1-yl)oxy]propanoate has been used in a variety of scientific research studies to investigate the effects of synthetic cannabinoids on the body. It has been shown to bind to the CB1 and CB2 receptors in the brain and body, which are responsible for the psychoactive effects of cannabinoids. Studies have also shown that this compound has a higher affinity for the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana.
Eigenschaften
IUPAC Name |
methyl 2-[(6-oxo-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-1-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12(20(22)24-2)25-18-9-5-8-15-14(18)10-11-16-13-6-3-4-7-17(13)21(23)26-19(15)16/h5,8-12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUYTLOTSJEVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC2=C1C=CC3=C2OC(=O)C4=C3CCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-dimethyl-10-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylene]-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4938389.png)
![N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)-4-biphenylcarboxamide hydrochloride](/img/structure/B4938399.png)

![5-[4-(allyloxy)-3,5-dichlorobenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4938423.png)

![N-benzyl-N-methyl-2-{[(2-pyridinylmethyl)amino]methyl}-2-indanamine](/img/structure/B4938446.png)
![7,8-dimethyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-6-ol](/img/structure/B4938455.png)


![ethyl 3-{[4-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazol-2-yl]amino}-3-oxopropanoate](/img/structure/B4938478.png)
![6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4938485.png)
